![molecular formula C20H17N3O5 B14305658 1-{[4-(9-Oxo-5,9-dihydrophenazin-2-yl)butanoyl]oxy}pyrrolidine-2,5-dione CAS No. 114076-14-1](/img/structure/B14305658.png)
1-{[4-(9-Oxo-5,9-dihydrophenazin-2-yl)butanoyl]oxy}pyrrolidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{[4-(9-Oxo-5,9-dihydrophenazin-2-yl)butanoyl]oxy}pyrrolidine-2,5-dione is a complex organic compound that features a pyrrolidine-2,5-dione core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the phenazine moiety and the pyrrolidine-2,5-dione ring makes it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[4-(9-Oxo-5,9-dihydrophenazin-2-yl)butanoyl]oxy}pyrrolidine-2,5-dione typically involves multiple steps. One common approach starts with the preparation of the phenazine derivative, followed by the attachment of the butanoyl group and finally the formation of the pyrrolidine-2,5-dione ring. The reaction conditions often require the use of specific reagents such as thionyl chloride (SOCl2) for acylation and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to increase yield and purity are common practices in industrial settings. The scalability of the synthesis process is crucial for its application in various industries.
化学反応の分析
Types of Reactions
1-{[4-(9-Oxo-5,9-dihydrophenazin-2-yl)butanoyl]oxy}pyrrolidine-2,5-dione can undergo various types of chemical reactions, including:
Oxidation: The phenazine moiety can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the phenazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to achieve optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenazine moiety can lead to the formation of quinone derivatives, while nucleophilic substitution can introduce various functional groups into the pyrrolidine-2,5-dione ring .
科学的研究の応用
1-{[4-(9-Oxo-5,9-dihydrophenazin-2-yl)butanoyl]oxy}pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: Its unique structure allows for the exploration of its pharmacological properties, including potential anti-cancer and anti-microbial activities.
作用機序
The mechanism of action of 1-{[4-(9-Oxo-5,9-dihydrophenazin-2-yl)butanoyl]oxy}pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The phenazine moiety can intercalate with DNA, disrupting its function and leading to potential anti-cancer effects. Additionally, the compound may inhibit certain enzymes or proteins involved in microbial growth, contributing to its anti-microbial properties .
類似化合物との比較
Similar Compounds
Pyrrolidine-2,5-dione derivatives: These compounds share the pyrrolidine-2,5-dione core structure but differ in the substituents attached to the ring.
Phenazine derivatives: Compounds with the phenazine moiety but different functional groups attached to it.
Uniqueness
1-{[4-(9-Oxo-5,9-dihydrophenazin-2-yl)butanoyl]oxy}pyrrolidine-2,5-dione is unique due to the combination of the phenazine and pyrrolidine-2,5-dione moieties.
特性
CAS番号 |
114076-14-1 |
|---|---|
分子式 |
C20H17N3O5 |
分子量 |
379.4 g/mol |
IUPAC名 |
(2,5-dioxopyrrolidin-1-yl) 4-(9-hydroxyphenazin-2-yl)butanoate |
InChI |
InChI=1S/C20H17N3O5/c24-16-5-2-4-14-20(16)22-15-11-12(7-8-13(15)21-14)3-1-6-19(27)28-23-17(25)9-10-18(23)26/h2,4-5,7-8,11,24H,1,3,6,9-10H2 |
InChIキー |
KHTBIPYKTVNXNP-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCC2=CC3=NC4=C(C=CC=C4O)N=C3C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


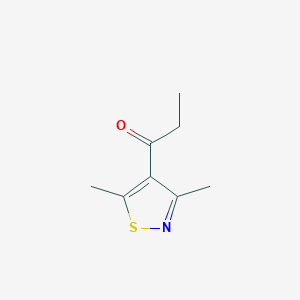
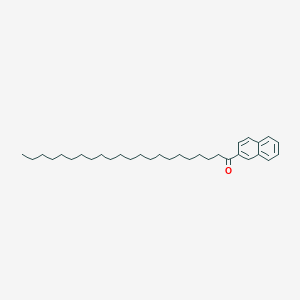
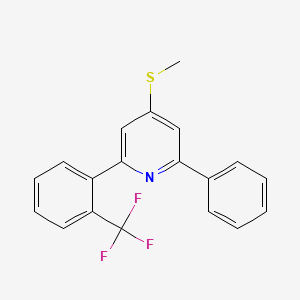
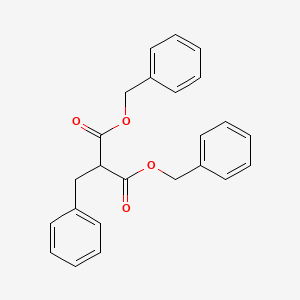
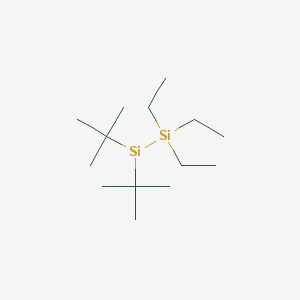
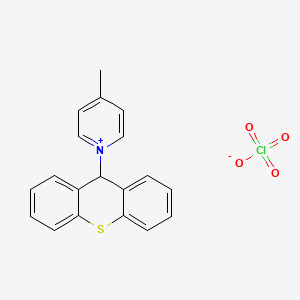
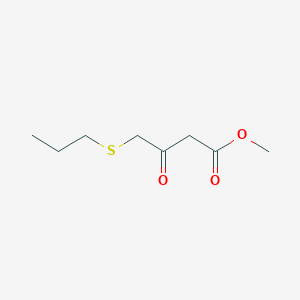
![2-[(3,6-Dichloro-2-methoxybenzoyl)oxy]propanoic acid](/img/structure/B14305650.png)
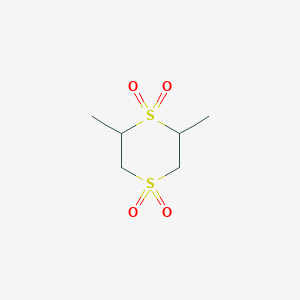

![3-Bromo-4-methyl-4-[(prop-2-yn-1-yl)oxy]pentan-2-one](/img/structure/B14305673.png)
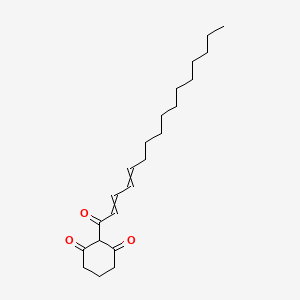
![5-[4-(Dodecyloxy)phenyl]pyrazine-2-carbonitrile](/img/structure/B14305687.png)

